

# Comprehensive Application Notes and Protocols for Suramin Drug Delivery System Development

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Suramin

CAS No.: 145-63-1

Cat. No.: S003035

Get Quote

## Introduction to Suramin and Rationale for Advanced Delivery Systems

**Suramin** is a polysulfonated naphthylurea compound first synthesized in 1916 that has been used historically for the treatment of **African sleeping sickness** (trypanosomiasis) and **river blindness** (onchocerciasis). With a molecular weight of 1,429 g/mol and **highly anionic character**, **suramin** exhibits **limited cellular permeability** and **poor oral bioavailability**, necessitating intravenous administration for systemic delivery. The drug remains on the **World Health Organization list of essential medications** for parasitic infections but has recently gained significant attention for its potential applications in neurodevelopmental disorders, viral infections, and cancer. **Suramin's diverse pharmacological activities** include purinergic receptor antagonism, inhibition of amyloid formation, antiviral effects, and modulation of apoptotic pathways, making it a promising candidate for drug repurposing initiatives.

The development of advanced delivery systems for **suramin** is motivated by several compelling factors. First, **suramin's polyanionic nature** and **high molecular weight** limit its ability to cross biological barriers, including the blood-brain barrier (BBB), which is essential for treating neurological conditions like autism spectrum disorder (ASD). Second, **suramin** has an **exceptionally long half-life** ( $14.7 \pm 0.7$  days to 36-60 days across studies) and **high protein binding affinity** (approximately 99.7%), which can lead to

accumulation and potential toxicity with repeated dosing. Third, the requirement for **intravenous administration** creates significant practical limitations for chronic conditions requiring long-term treatment. These challenges have stimulated research into novel formulation strategies that can improve **suramin's** delivery efficiency, reduce dosing frequency, minimize side effects, and enable targeted delivery to specific tissues or cell populations.

## Suramin Formulation Approaches and Characterization

### Liposomal Delivery Systems

Liposomal encapsulation represents one of the most promising approaches for enhancing **suramin** delivery. Liposomes are **spherical phospholipid bilayers** that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and modifying their distribution patterns. For **suramin**, which is **highly water-soluble**, the aqueous internal compartment of liposomes provides an ideal environment for encapsulation. Researchers have developed multiple liposomal formulations of **suramin** with varying lipid compositions, surface charges, and targeting moieties to optimize delivery efficiency.

- **Preparation Methods:** The **thin-film hydration method** followed by **extrusion or sonication** has been widely employed for **suramin**-loaded liposomes. This involves dissolving phospholipids (e.g., phosphatidylcholine, cholesterol) in organic solvent, evaporating to form a thin film, hydrating with **suramin**-containing aqueous solution, and downsizing to form unilamellar vesicles. **Remote loading techniques** using pH gradients or ion gradients have also been successfully applied to achieve high encapsulation efficiency of **suramin**.
- **Formulation Optimization:** Studies have systematically varied lipid composition, surface charge, and membrane rigidity to optimize **suramin** delivery. Cationic lipids have been incorporated to enhance **cellular uptake** through electrostatic interactions with negatively charged cell membranes. Cholesterol inclusion (typically 30-40 mol%) improves **membrane stability** and reduces drug leakage during storage and circulation. PEGylation (incorporation of polyethylene glycol lipids) creates **stealth liposomes** with prolonged circulation time by reducing opsonization and reticuloendothelial system clearance.

- **Characterization Parameters:** Comprehensive characterization includes measuring **particle size** (typically 80-200 nm for systemic administration), **size distribution** (polydispersity index <0.2 ideal), **zeta potential** (surface charge), **encapsulation efficiency** (percentage of drug successfully incorporated), **drug release profile** under physiological conditions, and **physical and chemical stability** over time under various storage conditions.

## Intranasal Delivery for CNS Targeting

The intranasal route represents a promising non-invasive strategy for delivering **suramin** to the central nervous system (CNS) while bypassing the blood-brain barrier. This approach utilizes the **olfactory and trigeminal neural pathways** that connect the nasal epithelium directly with the brain, allowing drugs to circumvent systemic circulation. PaxMedica recently received a patent allowance for an **intranasal suramin formulation** specifically designed for treating autism spectrum disorder and other neurodevelopmental conditions. This novel formulation aims to improve **brain targeting efficiency** while reducing systemic exposure and associated side effects.

The development of **suramin** intranasal formulations presents several technical considerations. **Mucociliary clearance** in the nasal cavity typically limits residence time to 15-30 minutes, necessitating the inclusion of **bioadhesive polymers** (e.g., chitosan, cellulose derivatives) to prolong contact with the absorption surface. **Permeation enhancers** (e.g., cyclodextrins, fatty acids) may be required to improve translocation across the nasal epithelium, though their potential effects on nasal barrier function must be carefully evaluated. Formulation pH (typically 4.5-6.5) and **tonicity** (preferably isotonic) must be optimized to ensure patient comfort and minimize nasal irritation while maintaining drug stability and absorption.

Table 1: Comparison of **Suramin** Formulation Strategies

| Formulation Approach     | Key Advantages                                       | Limitations                                 | Current Development Status        |
|--------------------------|------------------------------------------------------|---------------------------------------------|-----------------------------------|
| Conventional IV Solution | Immediate bioavailability, established manufacturing | Frequent dosing required, systemic toxicity | Marketed for parasitic infections |

| Formulation Approach           | Key Advantages                                                | Limitations                                                                  | Current Development Status                                   |
|--------------------------------|---------------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------------------------------|
| <b>Liposomal Encapsulation</b> | Enhanced cellular uptake, reduced toxicity, passive targeting | Limited drug loading, stability challenges, complex manufacturing            | Preclinical development for antiviral applications           |
| <b>Intranasal Delivery</b>     | Non-invasive, bypasses BBB, reduced systemic exposure         | Limited dosing volume, nasal clearance mechanisms, variability in absorption | Patent allowance granted (PaxMedica), preclinical evaluation |
| <b>Polymeric Nanoparticles</b> | Sustained release, surface functionalization potential        | Polymer biocompatibility, potential inflammatory responses                   | Early research stage                                         |
| <b>Implantable Devices</b>     | Long-term continuous delivery, constant drug levels           | Surgical implantation required, local tissue reactions                       | Conceptual stage                                             |

## Additional Formulation Strategies

Beyond liposomal and intranasal approaches, several alternative strategies are being explored for **suramin** delivery. **Polymeric nanoparticles** using PLGA, chitosan, or other biodegradable polymers offer potential for **controlled release** over extended periods, which could be particularly valuable given **suramin**'s long half-life. **Nanoemulsions** and **self-microemulsifying drug delivery systems (SMEDDS)** are being investigated to enhance oral bioavailability, though **suramin**'s high hydrophilicity and molecular weight present significant challenges for gastrointestinal absorption. **Conjugation approaches** linking **suramin** to targeting ligands (e.g., antibodies, peptides, aptamers) could enable **active targeting** to specific cell populations or tissues, potentially enhancing therapeutic efficacy while reducing off-target effects.

## Experimental Protocols for Suramin Formulation and Evaluation

## Protocol: Liposomal Suramin Preparation and Characterization

This protocol describes the preparation of **suramin**-loaded liposomes using the thin-film hydration method with extrusion, adapted from the methodology referenced in the search results with additional optimization details.

### Materials and Equipment

- **Suramin** sodium salt (molecular weight: 1,429 g/mol)
- L- $\alpha$ -phosphatidylcholine (PC), cholesterol (Chol), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
- Chloroform, analytical grade
- Phosphate buffered saline (PBS), pH 7.4
- Rotary evaporator with water bath
- Extrusion apparatus and polycarbonate membranes (100 nm pore size)
- Dynamic light scattering (DLS) instrument for size and zeta potential analysis
- Dialysis membranes (MWCO: 300,000 Da)
- HPLC system with UV detection for **suramin** quantification

### Preparation Procedure

- **Lipid Film Formation:** Dissolve lipid mixture (PC:Chol:DSPE-PEG2000 at 55:40:5 molar ratio) in chloroform to a total lipid concentration of 10 mg/mL in a round-bottom flask. Evaporate chloroform using a rotary evaporator at 40°C under reduced pressure for 30 minutes to form a thin lipid film. Further dry the film under vacuum overnight to remove residual solvent.
- **Hydration and Loading:** Hydrate the lipid film with 10 mL of **suramin** solution (20 mg/mL in PBS, pH 7.4) at 60°C with gentle rotation for 1 hour. Allow the formed multilamellar vesicles to swell at room temperature for 2 hours with occasional shaking.
- **Size Reduction:** Subject the liposome suspension to 5 freeze-thaw cycles (freezing in liquid nitrogen, thawing at 60°C). Then extrude 11 times through polycarbonate membranes with sequential pore sizes of 400 nm, 200 nm, and finally 100 nm using a thermobarrel extruder maintained at 60°C.
- **Purification:** Separate unencapsulated **suramin** from liposomal **suramin** using size exclusion chromatography (Sephadex G-50 column) or dialysis against PBS (pH 7.4) for 4 hours with three buffer changes.

## Characterization Methods

- **Encapsulation Efficiency:** Dilute purified liposome suspension 1:10 with methanol to disrupt vesicles. Analyze **suramin** concentration by HPLC (C18 column, mobile phase: 20 mM potassium phosphate buffer (pH 6.0)/acetonitrile (70:30, v/v), flow rate: 1.0 mL/min, detection: UV 310 nm). Calculate encapsulation efficiency as (amount of encapsulated **suramin** / total **suramin** added) × 100%.
- **Particle Size and Zeta Potential:** Dilute liposome suspension 1:100 with filtered PBS (pH 7.4). Measure particle size, polydispersity index, and zeta potential using dynamic light scattering at 25°C with detection angle of 173°.
- **In Vitro Release Study:** Place 1 mL of liposomal **suramin** in a dialysis bag (MWCO: 300,000 Da) and dialyze against 50 mL PBS (pH 7.4) at 37°C with gentle shaking (100 rpm). At predetermined time intervals, withdraw and replace release medium. Analyze **suramin** concentration by HPLC.

Table 2: Critical Quality Attributes for Liposomal **Suramin**

| Parameter                | Target Specification    | Analytical Method                     |
|--------------------------|-------------------------|---------------------------------------|
| Mean Particle Size       | 80-120 nm               | Dynamic light scattering              |
| Polydispersity Index     | ≤0.2                    | Dynamic light scattering              |
| Zeta Potential           | -30 to -50 mV (anionic) | Electrophoretic light scattering      |
| Encapsulation Efficiency | ≥70%                    | HPLC after purification               |
| Drug Loading             | ≥5% (w/w)               | Calculation from EE and lipid content |
| pH                       | 6.5-7.5                 | Potentiometry                         |
| Osmolality               | 280-320 mOsm/kg         | Freezing point depression             |
| Sterility                | Sterile                 | Membrane filtration or autoclaving    |

## Protocol: Assessment of Antiviral Activity Enhancement

This protocol evaluates the enhancement of **suramin**'s antiviral activity through liposomal delivery, based on methodologies described in the search results with modifications for standardized assessment.

#### Cell Culture and Viral Stock Preparation

- Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO<sub>2</sub>.
- Propagate murine norovirus (MNV-1, CW1 strain) in RAW 264.7 cells. Harvest virus when cytopathic effect reaches 80-90%. Clarify by centrifugation at 3,000 × g for 10 minutes, aliquot, and store at -80°C. Determine viral titer by plaque assay.

#### Antiviral Activity Assessment

- **Treatment Groups:** Prepare the following treatment groups: (1) free **suramin** (50 µM), (2) liposomal **suramin** (equivalent to 50 µM **suramin**), (3) empty liposomes (equivalent lipid concentration to group 2), (4) positive control (ribavirin 100 µM), and (5) virus control (no treatment).
- **Infection and Treatment:** Seed RAW 264.7 cells in 24-well plates at  $2 \times 10^5$  cells/well and incubate for 24 hours. Infect cells with MNV-1 at MOI of 0.1 for 1 hour at 37°C. Remove inoculum, wash with PBS, and add treatment media containing the respective formulations. Incubate for 24 hours.
- **Viral Titer Quantification:** Harvest culture supernatants and perform serial 10-fold dilutions in complete medium. Add dilutions to fresh RAW 264.7 cells in 96-well plates (8 replicates per dilution). Incubate for 48 hours, fix with 10% formalin, and stain with 0.1% crystal violet. Count wells showing cytopathic effect and calculate 50% tissue culture infectious dose (TCID<sub>50</sub>) using the Reed-Muench method.
- **Cell Viability Assay:** In parallel plates, assess cell viability using MTT assay. After 24 hours treatment, add 0.5 mg/mL MTT and incubate for 4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm with reference at 650 nm. Calculate percentage viability relative to untreated controls.

#### Data Analysis

Calculate percentage viral inhibition using the formula: % Inhibition =  $[1 - (\text{Viral titer in treated group} / \text{Viral titer in virus control})] \times 100$ . Calculate selectivity index (SI) as CC<sub>50</sub> (50% cytotoxic concentration) / IC<sub>50</sub>

(50% inhibitory concentration). Compare statistical significance using one-way ANOVA with post-hoc Tukey test ( $p < 0.05$  considered significant).

## Mechanisms of Action and Signaling Pathways

**Suramin** exhibits a complex, multi-target mechanism of action that varies depending on the pathological context. As a **purinergic receptor antagonist**, **suramin** blocks both P2X and P2Y receptor families, reducing extracellular ATP signaling and subsequent inflammatory responses. This antipurinergic activity is particularly relevant for autism spectrum disorder, where abnormal purinergic signaling has been implicated in the **cell danger response** and mitochondrial dysfunction. In viral infections, **suramin** inhibits multiple steps in viral replication, including **RNA-dependent RNA polymerase** activity in noroviruses and reverse transcriptase in HIV-1. Additionally, **suramin** demonstrates **anti-amyloid activity** by binding to amyloidogenic peptides and preventing fibril formation, which is relevant for both HIV sexual transmission and potential neurodegenerative applications.

The following diagram illustrates **suramin's** multifaceted mechanisms of action across different therapeutic contexts:



Click to download full resolution via product page

Diagram 1: **Suramin**'s multifaceted mechanisms of action and therapeutic applications

## Protocol: Assessing **Suramin**'s Inhibition of Seminal Amyloid Fibrils

This protocol details the evaluation of **suramin**'s ability to inhibit seminal amyloid fibril formation, which enhances HIV infectivity, based on methods from the search results with technical enhancements.

### Materials and Reagents

- Synthetic PAP248-286 peptide (sequence: GIHKQKEKSHRQAPKPPPTPTPTGTQPQPKK)
- **Suramin** sodium salt
- Congo red dye
- Thioflavin T (ThT)
- Phosphate buffer (20 mM, pH 7.4)
- 96-well black plates with clear bottom
- Fluorescence plate reader with excitation/emission filters for ThT (450/485 nm) and Congo red (540/630 nm)
- Transmission electron microscope
- CD spectropolarimeter

### Experimental Procedure

- **Fibril Formation Assay:** Prepare PAP248-286 peptide at 440  $\mu\text{M}$  in phosphate buffer (pH 7.4) with 150 mM NaCl. Add **suramin** at molar ratios of 0:1, 0.5:1, 1:1, and 2:1 (**suramin**:peptide). Include a cellulose sulfate control (known promoting agent) at 1:1 ratio. Agitate mixtures at 37°C with continuous shaking at 300 rpm in a thermomixer. Remove aliquots at 0, 2, 4, 8, 24, and 48 hours for analysis.
- **Thioflavin T Fluorescence Assay:** Mix 10  $\mu\text{L}$  of sample with 190  $\mu\text{L}$  of ThT solution (25  $\mu\text{M}$  in 50 mM glycine-NaOH buffer, pH 8.5) in black 96-well plates. Incubate for 5 minutes protected from light. Measure fluorescence with excitation at 450 nm and emission at 485 nm. Normalize readings to blank (ThT solution alone) and no-peptide control.

- **Congo Red Binding Assay:** Mix 50  $\mu\text{L}$  of sample with 150  $\mu\text{L}$  of Congo red solution (20  $\mu\text{M}$  in 5 mM phosphate buffer, pH 7.4, containing 150 mM NaCl). Incubate for 10 minutes. Measure absorbance at 477 nm and 540 nm. Calculate differential absorbance ( $\Delta\text{Abs} = \text{Abs}_{540} - \text{Abs}_{477}$ ) as indicator of amyloid formation.
- **Circular Dichroism Spectroscopy:** Dilute samples to 0.2 mg/mL peptide concentration in 10 mM phosphate buffer (pH 7.4). Place in 0.1 cm path length quartz cuvette. Record spectra from 260 nm to 190 nm at 20°C with 1 nm step resolution, 1 nm bandwidth, and 1 second averaging time per point. Perform three scans and average.
- **Transmission Electron Microscopy:** Apply 10  $\mu\text{L}$  of sample to Formvar/carbon-coated copper grids for 2 minutes. Wick away excess liquid with filter paper. Negative stain with 2% uranyl acetate for 1 minute. Air dry and image using TEM at 80 kV acceleration voltage.

#### Data Analysis

Calculate percentage inhibition of fibril formation using the formula: % Inhibition =  $[1 - (\text{Signal sample} / \text{Signal positive control})] \times 100$ . Determine  $\text{IC}_{50}$  values by nonlinear regression of inhibition curves at 24-hour time point using four-parameter logistic equation. For CD data, express results as mean residue ellipticity  $[\theta]$  ( $\text{deg}\cdot\text{cm}^2\cdot\text{dmol}^{-1}$ ).

## Clinical Development and Regulatory Considerations

### Clinical Trial Progress

The clinical development of **suramin** has expanded beyond its traditional antiparasitic applications to include neurodevelopmental disorders, particularly autism spectrum disorder (ASD). The search results reveal a **structured clinical development program** advancing through phase 1 and 2 trials. The initial **SAT-1 (Suramin Autism Treatment-1) trial** was a double-blind, placebo-controlled, randomized pilot study involving 10 male children with ASD aged 5-14 years. Participants received a single intravenous dose of **suramin** (20 mg/kg) or placebo, with the **suramin** group showing **significant improvement in ADOS-2 comparison scores** ( $-1.6 \pm 0.55$  points,  $p = 0.0028$ ) and secondary measures including language, social interaction, and repetitive behaviors compared to placebo [1].

A more recent **Phase 2 dose-ranging trial** evaluated multiple doses of **suramin** in 52 boys with moderate to severe ASD across 6 sites in South Africa. This 14-week study compared **suramin** at 10 mg/kg and 20 mg/kg against placebo, administered intravenously at baseline, week 4, and week 8. The primary endpoint was the **ABC-Core score** (sum of lethargy/social withdrawal, stereotypic behavior, and inappropriate speech subscales). While the 10 mg/kg group showed greater numeric improvement ( $-12.5 \pm 3.18$ ) compared to placebo ( $-8.9 \pm 2.86$ ), this difference did not reach statistical significance. However, in the Clinical Global Impressions-Improvement (CGI-I) secondary endpoint, the 10 mg/kg arm demonstrated **statistically significant improvement** ( $2.8 \pm 0.30$ ) compared to placebo ( $1.7 \pm 0.27$ ,  $p = 0.016$ ) [2]. Exploratory analyses suggested enhanced effects in younger subjects and those with less severe symptoms.

Table 3: Summary of Clinical Trials for **Suramin** in Autism Spectrum Disorder

| Trial Parameter      | SAT-1 Trial (Phase 1/2)                                   | Phase 2 Dose-Ranging Trial                                                                   |
|----------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Participants         | 10 male children, ages 5-14                               | 52 boys, ages 4-15, moderate to severe ASD                                                   |
| Study Design         | Randomized, double-blind, placebo-controlled, single dose | Randomized, double-blind, placebo-controlled, multiple dose                                  |
| Treatment Groups     | Suramin 20 mg/kg vs placebo                               | Suramin 10 mg/kg, 20 mg/kg, and placebo                                                      |
| Dosing Schedule      | Single IV infusion                                        | IV infusions at baseline, week 4, week 8                                                     |
| Study Duration       | 6 weeks                                                   | 14 weeks                                                                                     |
| Primary Endpoint     | ADOS-2 comparison scores                                  | ABC-Core (subscales 2, 3, 5)                                                                 |
| Key Efficacy Results | Improved ADOS-2 scores ( $-1.6 \pm 0.55$ , $p = 0.0028$ ) | Numeric improvement in ABC-Core with 10 mg/kg ( $-12.5 \pm 3.18$ vs $-8.9 \pm 2.86$ placebo) |
| Secondary Endpoints  | Language, social interaction, repetitive behaviors        | CGI-I (significant improvement with 10 mg/kg, $p = 0.016$ )                                  |
| Safety Profile       | Self-limited rash, no serious adverse events              | Generally safe and well-tolerated, most AEs mild to moderate                                 |

## Intellectual Property and Regulatory Status

The intellectual property landscape for **suramin** is evolving rapidly. In January 2025, PaxMedica announced the first patent allowance for a **suramin intranasal formulation** for treating autism spectrum disorder and other conditions from the Chinese patent office (Application No: 2020800553323) [3]. This represents a significant milestone as it is the first jurisdiction to grant intellectual property protection for any form of **suramin** since its initial human use over 100 years ago. The patent covers claims for treating neurological disorders using this novel intranasal delivery system, which could potentially overcome the limitations of intravenous administration. Similar patent applications are pending in multiple other jurisdictions, including the United States.

Regarding regulatory status, **suramin** is **not currently approved by the U.S. Food and Drug Administration (FDA)** for any indication, including autism spectrum disorder [4]. However, it remains on the World Health Organization's List of Essential Medicines for the treatment of African sleeping sickness. The clinical development of **suramin** for ASD is being conducted under **FDA Investigational New Drug (IND) applications**, with the SAT-1 trial conducted under IND #118212 [1]. The recent Phase 2 trial was conducted in South Africa under the approval of the South African Health Products Regulatory Authority [2]. For **suramin** to gain FDA approval for ASD, larger Phase 3 trials will be necessary to definitively establish efficacy and safety in broader patient populations.

## Conclusion and Future Perspectives

The development of advanced drug delivery systems for **suramin** represents a promising strategy to enhance its therapeutic potential across multiple indications, particularly neurodevelopmental disorders like autism spectrum disorder. Current research demonstrates that **formulation approaches** such as liposomal encapsulation and intranasal delivery can address key limitations of conventional intravenous administration, including poor blood-brain barrier penetration, systemic toxicity, and patient inconvenience. The **mechanistic understanding** of **suramin's** antipurinergic, antiviral, and anti-amyloid activities continues to expand, providing rational bases for its application in diverse pathological conditions.

Future development should focus on several key areas. First, **optimization of brain-targeted delivery systems** should be prioritized to maximize **suramin's** exposure in the central nervous system while minimizing systemic exposure. Second, **identification of biomarkers** that predict treatment response could

help personalize therapy, particularly given the heterogeneity of conditions like autism spectrum disorder. Third, **combination therapy approaches** integrating **suramin** with other mechanistically distinct agents may produce synergistic effects, especially for complex multifactorial disorders. Finally, **comprehensive safety evaluation** of chronic **suramin** administration will be essential, particularly with novel delivery systems that may alter its tissue distribution and clearance patterns. With continued research and development, **suramin** formulations have the potential to address significant unmet medical needs across multiple therapeutic areas.

### ***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. Low-dose suramin in autism spectrum disorder [pmc.ncbi.nlm.nih.gov]
2. Randomized clinical trial of low dose suramin intravenous ... [pmc.ncbi.nlm.nih.gov]
3. PaxMedica Announces First Patent Allowance for Suramin ... [biospace.com]
4. Is Suramin Still Prescribed? [adinaaba.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Suramin Drug Delivery System Development]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b003035#suramin-drug-delivery-system-development>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)